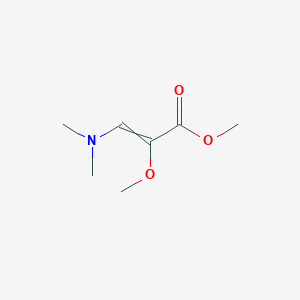
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate is an organic compound with a unique structure that includes a dimethylamino group and a methoxy group attached to a prop-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. One common method involves the use of methyl acrylate as the starting material, which reacts with dimethylamine in the presence of a base such as sodium hydroxide to yield the desired product. The reaction is typically carried out at room temperature and monitored using techniques such as gas chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The double bond in the prop-2-enoate backbone allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the compound’s effects on biological systems and its behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(dimethylamino)propionate
- Methyl 3-(dimethylamino)-2-methylpropanoate
- Methyl 3-(dimethylamino)-2-methyl-5-oxopentanoate
Uniqueness
Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate is unique due to the presence of both a dimethylamino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these groups.
Eigenschaften
CAS-Nummer |
82957-69-5 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 3-(dimethylamino)-2-methoxyprop-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-8(2)5-6(10-3)7(9)11-4/h5H,1-4H3 |
InChI-Schlüssel |
YVJBGIDYGOUKPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


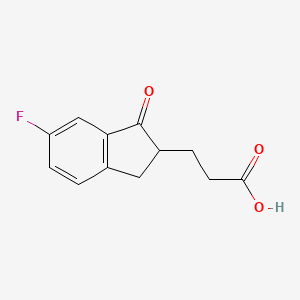
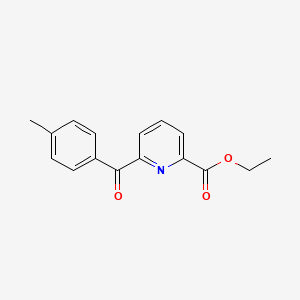
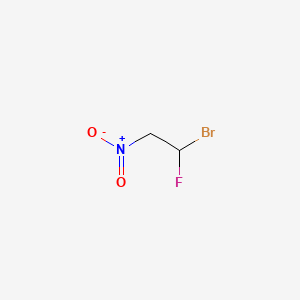
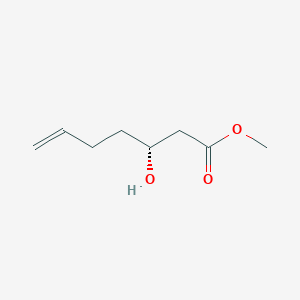
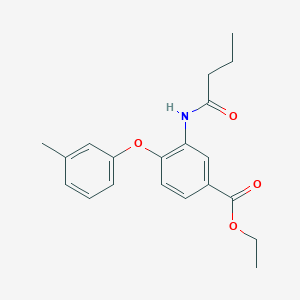
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)
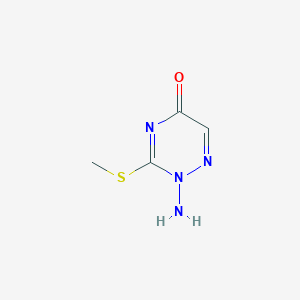
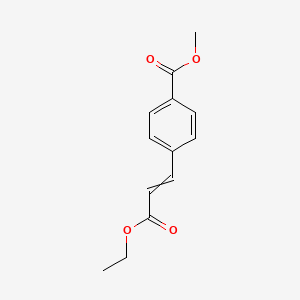
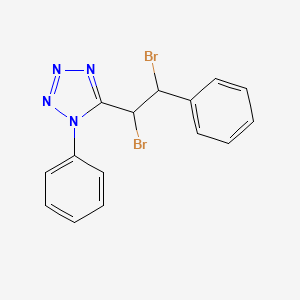
![Bicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14408441.png)




